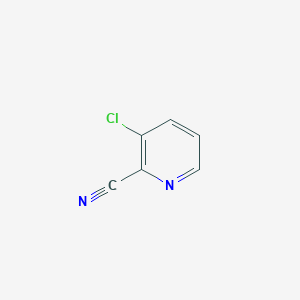

3-Chloro-2-cyanopyridine

Description

Significance of Pyridine-Based Heterocycles in Pharmaceutical and Agrochemical Sciences

Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. rsc.orgnumberanalytics.com The pyridine ring, a six-membered heterocyclic aromatic compound, is isoelectronic with benzene (B151609) but possesses a nitrogen atom that imparts unique chemical properties. numberanalytics.com This nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, bioavailability, and interaction with biological targets. mdpi.com

In the pharmaceutical industry, pyridine-based structures are integral to a wide range of drugs, including those with anticancer, antiviral, antibacterial, anti-inflammatory, and analgesic properties. rsc.orgmdpi.comnih.gov The structural diversity of pyridine derivatives allows for the fine-tuning of pharmacological activity, making them a "privileged scaffold" in drug discovery. rsc.org In fact, a significant number of FDA-approved drugs contain a pyridine moiety. researchgate.net

The agrochemical sector also heavily relies on pyridine derivatives for the synthesis of herbicides, insecticides, and fungicides. globenewswire.comfortunebusinessinsights.combusinesswire.com These compounds are crucial for crop protection and enhancing agricultural productivity to meet the growing global demand for food. globenewswire.comgrandviewresearch.com The ability to introduce various functional groups onto the pyridine ring enables the development of selective and effective agrochemicals. grandviewresearch.com

Contextualization of Halogenated Nitriles as Synthetic Intermediates

Halogenated nitriles, such as 3-Chloro-2-cyanopyridine, are highly valuable intermediates in organic synthesis. The presence of both a halogen and a nitrile group on an aromatic ring offers multiple reaction sites for chemists to exploit.

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. ebsco.comresearchgate.net The carbon-nitrogen triple bond provides a reactive site for both nucleophilic and electrophilic additions. ebsco.com

The halogen atom, in this case, chlorine, serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at that position. Furthermore, the chloro-substituent makes the compound amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful tools for forming carbon-carbon bonds. The strategic placement of the halogen and nitrile groups on the pyridine ring in this compound provides a powerful synthon for the construction of complex molecular architectures.

Overview of Research Trajectories for this compound

Current research involving this compound is diverse and expanding. Its primary role is as a key intermediate in the synthesis of more complex molecules with potential biological activity. chemimpex.com

In medicinal chemistry, researchers are utilizing this compound to synthesize novel compounds targeting a range of diseases. For instance, it is a precursor in the synthesis of various kinase inhibitors for cancer therapy and has been used in the development of agents targeting neurodegenerative diseases. researchgate.netresearchgate.net The reactivity of both the chloro and cyano groups allows for the systematic modification of the molecule to optimize its interaction with specific biological targets.

In the agrochemical field, this compound is employed in the development of new pesticides and herbicides. chemimpex.com The goal is to create more potent and selective agents with improved environmental profiles.

Furthermore, research is ongoing to develop more efficient and sustainable synthetic methods utilizing this compound. This includes the exploration of new catalytic systems for its reactions and the development of one-pot multicomponent reactions to streamline the synthesis of complex target molecules.

Below is a table summarizing some of the key properties and identifiers for this compound:

| Property | Value |

| IUPAC Name | 3-Chloro-2-pyridinecarbonitrile |

| Synonyms | 3-Chloropicolinonitrile |

| CAS Number | 38180-46-0 |

| Molecular Formula | C₆H₃ClN₂ |

| Appearance | White to Light yellow powder to crystal |

| Purity | >98.0%(GC) |

Table 1: Properties of this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPLFBIGFQFIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347474 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38180-46-0 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Cyanopyridine and Its Derivatives

Established Synthetic Routes to 3-Chloro-2-cyanopyridine

The synthesis of this compound can be achieved through several established chemical strategies. These methods often involve the modification of a pre-existing pyridine (B92270) ring to introduce the desired chloro and cyano functionalities.

Synthesis from Substituted Pyridine Precursors

A primary route to this compound involves the use of appropriately substituted pyridine precursors. One common approach is the diazotization of 2-amino-3-chloropyridine, followed by a Sandmeyer-type reaction with a cyanide source, such as copper(I) cyanide, to introduce the cyano group. google.comjk-sci.comwikipedia.org This method leverages the reactivity of the diazonium salt intermediate to facilitate the substitution. jk-sci.com

Another strategy starts with 2,3-dichloropyridine. thieme-connect.de In this case, a nucleophilic substitution reaction is employed where one of the chlorine atoms is selectively replaced by a cyano group. This transformation is often carried out using a cyanide salt, such as sodium cyanide or potassium cyanide. thieme-connect.de

Furthermore, the direct cyanation of 3-chloropyridine (B48278) offers another pathway. This can be accomplished by activating the pyridine ring, for instance, through the formation of an N-nitropyridinium salt, which then reacts with a cyanide ion source. thieme-connect.de

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex molecules, including derivatives of this compound. These methods offer high efficiency and functional group tolerance. orgsyn.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.org In the context of this compound derivatives, this reaction typically involves the coupling of a pyridine-based boronic acid or ester with an appropriate aryl or vinyl halide, or vice versa. preprints.orgnih.gov The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org While not a direct synthesis of this compound itself, this method is crucial for the synthesis of its various derivatives by attaching different substituents to the pyridine core. The general catalytic cycle involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Push-pull thienylpyridazine derivatives |

This table illustrates a typical Suzuki-Miyaura coupling reaction for the synthesis of pyridazine (B1198779) derivatives, highlighting the key components.

Similar to Suzuki coupling, the Stille coupling reaction facilitates the formation of carbon-carbon bonds. preprints.org This method utilizes organotin compounds as coupling partners with organic halides, catalyzed by a palladium complex. preprints.orglboro.ac.uk Stille coupling has been employed in the synthesis of bipyridine scaffolds and other derivatives, showcasing its utility in constructing complex pyridine-containing molecules. orgsyn.orglboro.ac.uk A significant drawback of this method is the toxicity associated with the organotin reagents. orgsyn.org

Suzuki-Miyaura Coupling Reactions

Reactions Involving N-Oxide Intermediates

A widely used and effective strategy for synthesizing this compound involves the use of a pyridine N-oxide intermediate. thieme-connect.de This approach typically begins with the oxidation of 3-cyanopyridine (B1664610) to form 3-cyanopyridine N-oxide. google.comgoogle.com The N-oxide functionality activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack.

The subsequent step involves chlorination of the 3-cyanopyridine N-oxide. This can be achieved using various chlorinating agents. A common and effective reagent is phosphorus oxychloride (POCl₃). The reaction with POCl₃ introduces a chlorine atom at the 2-position, yielding this compound.

An alternative and environmentally friendlier chlorination method utilizes bis(trichloromethyl) carbonate (BTC) in the presence of an organic base. google.comgoogle.com This approach avoids the use of phosphorus-containing reagents and the generation of associated waste. google.comgoogle.com The reaction proceeds by dissolving 3-cyanopyridine N-oxide and BTC in an organic solvent, followed by the addition of an organic base at controlled temperatures. google.com

Another variation involves the in-situ generation of a Vilsmeier reagent from the reaction of BTC with a substituted amide, which then acts as the chlorinating agent for the N-oxide. google.com This method offers high yields and purity, making it suitable for industrial production. google.com

| Starting Material | Chlorinating Agent | Base/Solvent | Product | Yield (%) | Purity (%) |

| 3-Cyanopyridine N-oxide | Bis(trichloromethyl) carbonate | Tri-n-propylamine/Petroleum ether | 2-Chloro-3-cyanopyridine (B134404) | High | High |

| 3-Cyanopyridine N-oxide | Vilsmeier reagent (from BTC and DMF) | Toluene | 2-Chloro-3-cyanopyridine | 82 | 99.4 |

This table summarizes key data for the synthesis of 2-Chloro-3-cyanopyridine via N-oxide intermediates.

Alternative Halogenation and Cyanation Strategies

Beyond the more common routes, alternative strategies for the halogenation and cyanation of pyridine rings have been developed. For instance, direct cyanation of pyridine derivatives can be achieved by activating the pyridine ring in situ, followed by treatment with a cyanide source. thieme-connect.de One such method involves the reaction of pyridines with nitric acid and trifluoroacetic anhydride (B1165640) to form an N-nitropyridinium intermediate, which then reacts with potassium cyanide. thieme-connect.de This one-pot procedure offers a regioselective route to 2-cyanopyridines. thieme-connect.de

Furthermore, the cyanation of 2-halopyridines is a common strategy. epo.orggoogle.com This can be accomplished using various cyanide sources, including alkali metal cyanides and hydrogen cyanide, often in the presence of a catalyst. epo.org For example, 2-chloro-3-nitropyridine (B167233) can be converted to 2-cyano-3-nitropyridine (B1583967) using potassium ferrocyanide as the cyanide source, catalyzed by palladium acetate (B1210297). google.com Similarly, 2,3,6-trichloropyridine (B1294687) can be selectively cyanated at the 2-position using the same catalytic system. google.com

Optimization of Synthetic Pathways and Process Chemistry

The optimization of synthetic routes to this compound is crucial for improving efficiency, ensuring high purity for pharmaceutical applications, and enabling large-scale production. Research efforts have focused on refining reaction conditions, minimizing byproducts, and developing scalable and environmentally benign processes.

Yield Improvement and Efficiency Studies

One method utilizes bis(trichloromethyl) carbonate in the presence of an organic base. google.com The reaction conditions, such as temperature and the molar ratio of reactants, are critical for optimizing the yield. For example, using tri-n-propylamine as the organic base and petroleum ether as the solvent at temperatures between 45-60°C for 2-8 hours has been shown to be effective. google.com

Another approach involves the use of a Vilsmeier reagent, prepared in situ from bis(trichloromethyl) carbonate and a substituted amide. google.com This method can achieve yields of 70-75%. google.com A patented process using this methodology reports yields as high as 83% with a purity of 99.0%. google.com

Continuous flow chemistry offers a significant improvement in efficiency over traditional batch processes. A continuous reaction method using nicotinonitrile-1-oxide, phosphorus oxychloride, and triethylamine (B128534) has been developed. google.com This process allows for better control of reaction parameters, leading to high yields (up to 94%) and purity (99%). google.com This method also facilitates the recovery and recycling of reagents like phosphorus oxychloride, further enhancing its efficiency. google.com

The table below summarizes the yield and purity data from various optimized synthetic methods for this compound.

Interactive Data Table: Yield and Purity of this compound Synthesis

| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Vilsmeier Reagent | N-oxygen-3-cyanopyridine | Bis(trichloromethyl) carbonate, 1,4-diformylpiperazine, 2-methyltetrahydrofuran | 83 | 99.0 | google.com |

| Vilsmeier Reagent | N-oxygen-3-cyanopyridine | Bis(trichloromethyl) carbonate, N,N-cyclopentylhexylamide, nitromethane | 75 | 97.3 | google.com |

| Vilsmeier Reagent | N-oxygen-3-cyanopyridine | Bis(trichloromethyl) carbonate, N-methyl-N-phenylformamide, nitrobenzene (B124822) | 85 | 98.9 | google.com |

| Continuous Flow | Nicotinonitrile-1-oxide | Phosphorus oxychloride, triethylamine | 94 | 99 | google.com |

| Batch Method (Comparative) | Nicotinonitrile-1-oxide | Phosphorus oxychloride, triethylamine | 86 | 97 | google.com |

| Organic Base Method | 3-cyanopyridine N-oxide | Bis(trichloromethyl) carbonate, tri-n-propylamine, petroleum ether | Not specified | Not specified | google.com |

Purity Profile Enhancement for Pharmaceutical Applications

For pharmaceutical applications, the purity of this compound is of utmost importance. afinechem.com Impurities can affect the efficacy and safety of the final drug product. Therefore, synthetic methods are often optimized to minimize the formation of byproducts and to facilitate purification.

High-purity this compound, often exceeding 99%, is required for its use as a pharmaceutical intermediate. innospk.com The continuous flow synthesis method has demonstrated the ability to produce the compound with 99% purity, with the main impurity, 6-chloro-nicotinonitrile, being present at a level of only 0.5%. google.com In contrast, a comparable batch method resulted in a purity of 97% with 1.5% of the 6-chloro isomer. google.com

The choice of chlorinating agent and reaction conditions plays a significant role in the purity profile. The use of a Vilsmeier reagent generated from bis(trichloromethyl) carbonate is considered a greener approach that can lead to high purity products. google.com For example, a process using this reagent in nitrobenzene at reflux temperature for 4 hours yielded a product with 99.5% purity, although the yield was lower at 43%. google.com

Purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels for pharmaceutical use. The white to light yellow crystalline powder form of the compound is indicative of its high purity. innospk.comchemimpex.com

Scalable Production Methodologies

The development of scalable production methods is essential for meeting the industrial demand for this compound, particularly for the synthesis of widely used pharmaceuticals. chemimpex.comchemimpex.com

The continuous reaction process is inherently more scalable and safer than traditional batch processes. google.com It allows for better heat and mass transfer, which is critical for maintaining consistent product quality on a large scale. The automation of continuous processes further enhances production efficiency and safety. google.com

The synthesis method using a Vilsmeier reagent has also been identified as suitable for industrial production due to its safety, reduced waste, lower energy consumption, and high product yield and purity. google.com The use of readily available and relatively inexpensive starting materials is also a key consideration for scalability. semanticscholar.org

Cyanide displacement reactions, while effective, may have scalability limitations due to the handling of toxic cyanide reagents. However, processes have been developed that are compatible with various chloro-, bromo-, and fluoro-pyridines, with chloro derivatives being preferred for cost-effectiveness on a larger scale.

Synthesis of Key Functionalized Pyridine Scaffolds Utilizing this compound

This compound is a versatile building block for the synthesis of a variety of functionalized pyridine scaffolds, which are important in medicinal chemistry and materials science. chemimpex.comchemimpex.com The chlorine atom at the 3-position and the cyano group at the 2-position offer multiple reaction sites for further chemical transformations.

The chlorine atom can be readily displaced by nucleophiles, and the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These reactions allow for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.

One of the most important applications of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond by coupling the pyridine ring with an organoboron compound in the presence of a palladium catalyst. numberanalytics.com This is a powerful tool for creating biaryl compounds, which are common motifs in pharmaceuticals.

Furthermore, this compound can be used to synthesize 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.orgtandfonline.commdpi.comresearchgate.netorgchemres.org These compounds are valuable intermediates for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have shown a range of biological activities. mdpi.com The synthesis of these derivatives can be achieved through multicomponent reactions, which offer an efficient and atom-economical approach. semanticscholar.orgtandfonline.commdpi.comresearchgate.net

The following table lists some of the key functionalized pyridine scaffolds that can be synthesized from this compound and their potential applications.

Interactive Data Table: Functionalized Pyridine Scaffolds from this compound

| Scaffold | Synthetic Transformation | Potential Applications |

|---|---|---|

| 3-Aryl-2-cyanopyridines | Suzuki-Miyaura Coupling | Pharmaceutical intermediates, biaryl compounds |

| 2-Amino-3-cyanopyridines | Nucleophilic Substitution/Amination | Intermediates for fused heterocycles, IKK-β inhibitors |

| Pyrido[2,3-d]pyrimidines | Cyclization with urea (B33335) derivatives | Pharmacologically active compounds |

| 2-Aminomethylpyridines | Reduction of the cyano group | Pharmaceutical intermediates |

| 3-Alkoxy-2-cyanopyridines | Nucleophilic substitution with alkoxides | Intermediates for organic synthesis |

Reactivity and Derivatization Chemistry of 3 Chloro 2 Cyanopyridine

Nucleophilic Substitution Reactions

The electronic properties of the pyridine (B92270) ring, enhanced by the ortho-cyano group, render the chlorine atom susceptible to displacement by various nucleophiles.

The chlorine atom at the 3-position of 3-chloro-2-cyanopyridine is activated towards nucleophilic aromatic substitution. This reactivity is comparable to that of other activated chloro-pyridines and related systems like 5-chloroindolizines, where the halogen is ortho to an electron-withdrawing group and the ring nitrogen. beilstein-journals.org A range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can displace the chloride. For instance, treatment with sodium methoxide (B1231860) results in the formation of the corresponding methoxy (B1213986) derivative. Similarly, reactions with various amines or thiols can be employed to introduce new functional groups at this position. evitachem.com

In more complex systems, such as tetrachloro-3-cyanopyridine, nucleophilic substitution occurs preferentially at the 2-, 4-, and 6-positions, while the chlorine at the 3-position (adjacent to the cyano group) is less reactive in those specific cases. researchgate.net However, for this compound itself, the primary site of nucleophilic attack is the chlorine-bearing carbon.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Methoxide | Sodium methoxide | 3-Methoxy-2-cyanopyridine | |

| Amines | Various amines | 3-Amino-2-cyanopyridine derivatives | evitachem.com |

| Thiols | Various thiols | 3-Thio-2-cyanopyridine derivatives | evitachem.com |

| Hydrazine | Hydrazine | 3-Amino-1H-pyrazolo[3,4-b]pyridines (via cyclization) | researchgate.net |

Direct nucleophilic attack on the pyridine nitrogen of this compound is not a typical reaction pathway. The pyridine nitrogen is electron-deficient and generally reacts with electrophiles. However, the nitrogen atom can be activated to facilitate subsequent reactions. One general strategy for functionalizing pyridines involves the formation of N-oxides or N-acyl- and N-alkyl-pyridinium salts. thieme-connect.de These intermediates increase the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack by reagents like the cyanide ion. thieme-connect.desci-hub.se While this is a general principle for pyridine chemistry, specific examples detailing the isolation of stable pyridinium (B92312) salts from this compound followed by substitution are less common, as reactions at the activated chlorine atom are often more facile.

Reactivity at the Chlorine Atom

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely used to derivatize this compound. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a common method to introduce aryl or alkyl groups at the 3-position, forming biaryl compounds that are significant in drug development.

Other palladium-catalyzed reactions are also effective. Hiyama cross-coupling reactions, which employ organosilane reagents, have been successfully applied to aryl chlorides in the presence of a palladium-N-heterocyclic carbene (NHC) complex. tandfonline.com Furthermore, related iodo-derivatives readily undergo a variety of couplings, including Heck, Stille, and Sonogashira reactions, suggesting that this compound would be amenable to similar transformations under appropriate catalytic conditions. researchgate.net A cross-coupling reaction between 2-chloro-3-cyanopyridine (B134404) and triphenethylbismuthine has also been demonstrated, showcasing the utility of organobismuth reagents. clockss.org

| Coupling Reaction | Reagents | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Boronic acids/esters | Palladium catalyst (e.g., Pd(PPh₃)₄) | 3-Aryl/alkyl-2-cyanopyridines | |

| Hiyama | Aryl trialkoxysilanes | (NHC)PdCl₂(cyanopyridine) | 3-Aryl-2-cyanopyridines | tandfonline.com |

| Bismuth-Coupling | Trialkylbismuthines | Palladium catalyst | 3-Alkyl-2-cyanopyridines | clockss.org |

Copper-based catalysts and reagents are also effective for the functionalization of this compound and its derivatives. A notable application is the copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines to synthesize 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net This transformation highlights copper's ability to facilitate intramolecular C-N bond formation.

In a broader context, copper-mediated cross-coupling reactions are well-established for forming C-C, C-N, and C-O bonds. nih.govbeilstein-journals.org For example, the Chan-Lam coupling utilizes copper to arylate N-nucleophiles with boronic acids. beilstein-journals.org While direct examples for this compound are specific, the general reactivity of the substrate makes it a suitable candidate for a range of copper-mediated transformations, including the synthesis of various heterocyclic systems. researchgate.net

Catalytic Coupling with Organometallic Reagents

Transformations of the Nitrile Functional Group

The cyano group at the 2-position is a key functional handle that can be converted into a variety of other groups. The electrophilic nature of the nitrile carbon allows it to react with nucleophiles in a manner analogous to a carbonyl group. libretexts.org

One of the most common transformations is the hydration of the nitrile to a primary amide. The hydration of 2-chloro-3-cyanopyridine to 2-chloro-3-pyridinecarboxamide has been achieved using a copper iodide/cesium carbonate system. d-nb.info The nitrile can also be fully hydrolyzed to a carboxylic acid under heating in acidic conditions. libretexts.org

Reduction of the nitrile group provides access to aminomethylpyridines. Catalytic hydrogenation, for instance using palladium on carbon, or reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄), converts the cyano group into a primary amine. libretexts.org

Furthermore, the nitrile group can react with organometallic reagents such as Grignard reagents. This reaction initially forms an imine anion, which upon hydrolysis yields a ketone, providing a route to synthesize 2-acylpyridine derivatives. libretexts.orgambeed.com

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

| Hydration | CuI / Cs₂CO₃ / H₂O | Primary Amide (-CONH₂) | d-nb.info |

| Hydrolysis | H₂SO₄ / heat | Carboxylic Acid (-COOH) | libretexts.org |

| Reduction | H₂ / Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) | libretexts.org |

| Grignard Reaction | 1. RMgX / 2. H₃O⁺ | Ketone (-COR) | libretexts.orgambeed.com |

Hydrolysis Reactions

The hydrolysis of the cyano group in this compound can lead to the formation of either the corresponding amide (nicotinamide derivative) or carboxylic acid (nicotinic acid derivative), depending on the reaction conditions. google.comgoogle.com

Under alkaline conditions, such as treatment with an aqueous solution of a caustic soda, 2-chloro-3-cyanopyridine can be hydrolyzed to 2-chloronicotinic acid. google.com This process can be carried out without the isolation of the intermediate 2-chloro-3-cyanopyridine when it is synthesized from 3-cyanopyridine (B1664610) N-oxide and phosphorus oxychloride. google.com Continuous hydrolysis processes under substantially adiabatic conditions can also be employed to produce amides, carboxylic acids, or their mixtures from various cyanopyridines. google.com For instance, the hydrolysis of 3-cyanopyridine with alkali metal hydroxides can yield nicotinamide (B372718) or niacin. google.com

In the synthesis of the drug Vadadustat, the nitrile group of a derivative, 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine, is hydrolyzed using a 37% aqueous solution of HCl at elevated temperatures to yield 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid. newdrugapprovals.org

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | Aqueous NaOH | 2-Chloronicotinic acid | google.com |

| 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine | 37% aq. HCl, 102-104°C | 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid | newdrugapprovals.org |

Reduction Reactions

The cyano group of this compound is susceptible to reduction, leading to either an amine or an aldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction of the cyano group to an amine can be achieved through catalytic hydrogenation. For example, using catalysts like palladium on carbon can convert the cyano group into an aminomethyl group.

The selective reduction of a cyanopyridine to the corresponding aldehyde, such as the conversion of 3-cyanopyridine to nicotinaldehyde, can be accomplished by catalytic hydrogenation in the presence of Raney nickel. googleapis.com This reaction is typically carried out in an aqueous carboxylic acid medium under controlled pH (3.5-7), low temperature (≤ 40°C), and low hydrogen pressure (0.2-5 bar). googleapis.com These conditions help to prevent over-reduction to the amine and other side reactions. googleapis.com

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | H₂, Pd/C | 3-Chloro-2-(aminomethyl)pyridine | |

| 3-Cyanopyridine | H₂, Raney-nickel, aqueous carboxylic acid, pH 3.5-7, ≤ 40°C, 0.2-5 bar H₂ | Nicotinaldehyde | googleapis.com |

Cyclization Reactions Involving the Nitrile

The nitrile group in this compound is a versatile functional group for the construction of fused heterocyclic ring systems. These cyclization reactions are valuable in the synthesis of complex molecules with potential biological activity.

One common strategy involves the reaction of 3-cyanopyridine-2(1H)-thiones, which can be derived from this compound, with various reagents. For example, reaction with α-halocarbonyl compounds, such as halo ketones or chloroacetic acid derivatives, leads to the formation of 3-aminothieno[2,3-b]pyridines. researchgate.net Similarly, domino reactions of 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones can produce a variety of substituted thieno[2,3-b]pyridines. acs.org

Furthermore, 3-cyanopyridine derivatives can undergo cyclization to form other fused systems like pyrido[2,3-d]pyrimidines through reaction with urea (B33335) derivatives. The synthesis of chromeno[3,2-c]pyridines has also been achieved through the cyclization of cyanopyridyl phenyl ethers. mdpi.com

| Reactant | Reagents and Conditions | Product | Reference |

| 3-Cyanopyridine-2(1H)-thiones | α-Halocarbonyl compounds | 3-Aminothieno[2,3-b]pyridines | researchgate.net |

| 4-Di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones | Domino reactions | Substituted thieno[2,3-b]pyridines | acs.org |

| 2-Amino-3-chloro-5-cyanopyridine | Urea derivatives | Pyrido[2,3-d]pyrimidines | |

| Cyanopyridyl phenyl ether | Cyclization | Chromeno[3,2-c]pyridine | mdpi.com |

Regioselective Functionalization Strategies

The pyridine ring in this compound is electron-deficient, which influences its reactivity in functionalization reactions. The positions on the pyridine ring exhibit different levels of reactivity, allowing for regioselective modifications.

Direct C-H functionalization of pyridines is a powerful tool for introducing new substituents. For electron-deficient pyridines like those with cyano and chloro groups, arylation can be directed to specific positions. nih.gov For 3-substituted pyridines, C4-arylation is often the major process. nih.gov This regioselectivity can be influenced by the electronic effects of the substituents and the reaction conditions. nih.gov

Another approach involves a dearomatization-functionalization-rearomatization strategy. This has been used for the di- or trifunctionalization of pyridines, including 3-chloropyridine (B48278), under transition-metal-free conditions. researchgate.netresearchgate.net The regioselectivity of these reactions is often dictated by the nature of the substituents on the pyridine ring. researchgate.net For instance, 3-π-electron-withdrawing group (EWG) pyridines typically undergo difunctionalization, while 3-σ-EWG pyridines can undergo trifunctionalization. researchgate.net

A metal-free, BF₃·OEt₂-mediated phosphonation of pyridines has been shown to be highly C4-regioselective. acs.org This method allows for the introduction of a phosphonate (B1237965) group at the 4-position of various pyridines, including those with chloro and cyano substituents. acs.org

| Reactant | Reagents and Conditions | Product | Regioselectivity | Reference |

| 3-Substituted Pyridines | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH/toluene | C4-arylated pyridines | C4 | nih.gov |

| 3-Chloropyridine | ¹PrMgCl·LiCl or RMgBr, then DDQ or SeO₂ | Multifunctionalized pyridines | C2, C4, C6 | researchgate.net |

| 3-Substituted Pyridines | Diphenylphosphine oxide, BF₃·OEt₂, tBuOK, chloranil | 4-Phosphonated pyridines | C4 | acs.org |

Exploration of Novel Reaction Pathways

Research into the reactivity of this compound continues to uncover new and useful transformations. These novel pathways expand the synthetic utility of this versatile building block.

One area of exploration is the use of this compound in multicomponent reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials. For example, substituted pyridines can be synthesized in a one-pot, multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols, catalyzed by doped animal bone meal. researchgate.net

The development of new catalytic systems also opens up novel reaction pathways. For instance, a photocatalytic method using visible light and eosin (B541160) Y has been explored for the simultaneous introduction of cyano and chloro groups, although its scalability is still under investigation. Flow chemistry approaches are also being developed to improve reaction efficiency and control over reaction parameters.

Furthermore, the unique electronic properties of this compound make it a valuable substrate for investigating fundamental aspects of chemical reactivity. Studies on the radical-based regioselective C-H functionalization of electron-deficient heteroarenes, including pyridines with cyano groups, are providing deeper insights into reaction mechanisms and predictability. nih.gov

| Starting Materials | Catalyst/Conditions | Product | Reaction Type | Reference |

| 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohols | Doped animal bone meal | Substituted pyridines | Multicomponent reaction | researchgate.net |

| Pyridine derivatives | Visible light (λ = 450 nm), eosin Y | Cyano- and chloro-substituted pyridines | Photocatalysis | |

| Electron-deficient heteroarenes | Zinc sulfinate reagent, TBHP | Alkylated heteroarenes | Radical C-H functionalization | nih.gov |

Advanced Applications of 3 Chloro 2 Cyanopyridine in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells. researchgate.net It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. semanticscholar.orgfigshare.com The depletion of tryptophan and the accumulation of its metabolites create an immunosuppressive microenvironment that facilitates tumor growth. idrblab.net Consequently, the development of small molecule inhibitors of IDO1 has become a major focus in cancer immunotherapy. acs.org

The cyanopyridine scaffold, including derivatives of 3-chloro-2-cyanopyridine, has been identified as a promising framework for the development of novel IDO1 inhibitors. semanticscholar.orgresearchgate.netnih.gov Through virtual screening and subsequent hit optimization, researchers have elucidated key structural features that govern the inhibitory activity of these compounds. researchgate.netnih.gov

Initial screening efforts identified compounds with a cyanopyridine core that exhibited submicromolar inhibitory activity against IDO1. semanticscholar.orgnih.gov Molecular docking studies suggest that the cyanopyridine moiety can effectively interact with the active site of the IDO1 enzyme. researchgate.netnih.gov Further SAR studies on a series of 1H-indole-4,7-dione derivatives revealed that the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold is a promising core for IDO1 inhibitors, with many compounds demonstrating moderate inhibition at the micromolar level. researchgate.net

A key aspect of the SAR for cyanopyridine-based inhibitors involves the strategic placement of various substituents on the pyridine (B92270) ring. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

| Compound | Modification | IDO1 Inhibitory Activity (IC50) |

|---|---|---|

| LVS-019 | Initial cyanopyridine hit | Submicromolar range |

| LBJ-10 | Derivative of LVS-019 | Improved potency compared to LVS-019 |

| DC-I028 | Novel scaffold from virtual screening | 21.61 μM (enzymatic) |

| DC-I02806 | Analog of DC-I028 | ~18 μM (enzymatic and cellular) |

Following the identification of initial "hit" compounds from screening campaigns, hit-to-lead optimization is a critical phase in drug discovery. For cyanopyridine-based IDO1 inhibitors, this process involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties.

One successful strategy involved using a shape-based model generated from an initial hit compound, LVS-019, to perform a second round of virtual screening, which led to the discovery of 23 derivatives. semanticscholar.orgresearchgate.netnih.gov Further optimization of these hits led to the synthesis of another 14 derivatives. researchgate.netnih.gov Among these, the compound LBJ-10 showed improved potency and was comparable to the control compound GDC-0919 analogue, marking it as a promising lead for further development. semanticscholar.orgresearchgate.netnih.gov

Another approach focused on a class of IDO1 inhibitors with novel scaffolds identified through virtual screening. figshare.com The initial hit, DC-I028, showed moderate inhibitory activity. figshare.com Subsequent hit expansion led to the analog DC-I02806, which exhibited improved inhibitory activity on both enzymatic and cellular levels. figshare.com These examples highlight the power of computational methods combined with synthetic chemistry to rapidly advance hit compounds to lead candidates.

Promising lead compounds that emerge from hit-to-lead optimization undergo rigorous preclinical evaluation to assess their potential as therapeutic agents. This stage involves a battery of in vitro and in vivo studies to characterize the compound's pharmacological and pharmacokinetic properties.

For cyanopyridine-derived IDO1 inhibitors, preclinical evaluation typically includes:

Enzymatic and Cell-Based Assays: To confirm the inhibitory potency and mechanism of action. For instance, the inhibitory activity of spiro-oxindole skeleton compounds against IDO1 was evaluated by determining their IC50 and Ki values. nih.gov

In Vivo Pharmacodynamic Studies: To demonstrate that the inhibitor can effectively modulate IDO1 activity in a living organism. Testing of the inhibitor 5l in mice showed a decrease in kynurenine levels in plasma, indicating pharmacodynamic inhibition of IDO1. acs.org

Efficacy Studies in Animal Models of Cancer: To assess the anti-tumor activity of the inhibitor, often in combination with other immunotherapies like checkpoint inhibitors. acs.org

The development of potent and selective IDO1 inhibitors remains an active area of research, with several small-molecule candidates currently in clinical trials. researchgate.net

Hit-to-Lead Optimization Strategies for IDO1 Inhibition

Role in the Development of Galectin Inhibitors

Galectins are a family of carbohydrate-binding proteins (lectins) that are characterized by their affinity for β-galactoside-containing glycans. They are involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Galectin-3, in particular, is overexpressed in many types of cancer and is associated with tumor progression and metastasis. nih.gov

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates. In the context of galectin inhibition, glycomimetic approaches aim to develop small molecules that can block the carbohydrate recognition domain (CRD) of galectins, thereby inhibiting their function.

The this compound moiety has been incorporated into glycomimetic structures to enhance their binding affinity and selectivity for galectins. For example, C3-triazolyl galactosides have been shown to be potent inhibitors of some galectins. google.com The synthesis of a library of C-3 aryl-substituted thiodigalactosides, where the aryl group can be a substituted pyridine, has demonstrated that these modifications can lead to potent multivalent inhibitors of galectin-3. nih.gov

The affinity of glycomimetic inhibitors for galectins can be finely tuned by making specific substitutions on the pyridine ring. These substitutions can create additional interactions with the amino acid residues in the galectin's binding pocket, leading to enhanced affinity.

Research has shown that hydrophobic tagging and the introduction of aromatic amides at the C-3' position of the galactose moiety can significantly improve the inhibitory activity of N-acetyllactosamine derivatives against galectin-3. nih.gov The cyanophenyl-substituted glycopolymer, for instance, exhibited strong antiproliferative, antimigratory, antiangiogenic, and immunoprotective properties in cancer cell models. nih.gov These findings underscore the importance of the pyridine scaffold as a versatile platform for designing potent and selective galectin inhibitors.

| Compound Type | Modification Strategy | Effect on Galectin-3 Affinity |

|---|---|---|

| C-3 Aryl-substituted thiodigalactosides | Introduction of substituted aryl groups, including pyridine derivatives | Potent multivalent inhibition |

| N-acetyllactosamine derivatives | Aromatic amide at C-3' of galactose | Significantly improved inhibitory activity |

| Cyanophenyl-substituted glycopolymer | Multivalent presentation of cyanophenyl-substituted glycomimetic | Strongest antiproliferative and antimigratory properties |

Glycomimetic Approaches Incorporating this compound

Contribution to Prolyl Hydroxylase Inhibitor Research

This compound and its close analogs, such as 3,5-dichloro-2-cyanopyridine (B1303558), are pivotal starting materials in the synthesis of inhibitors for hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). bldpharm.comresearchgate.net PHD enzymes are responsible for the degradation of HIF-α subunits under normal oxygen conditions. Inhibiting these enzymes stabilizes HIF-α, which can then upregulate genes involved in erythropoiesis and oxygen delivery. This mechanism is a therapeutic target for treating conditions like anemia associated with chronic kidney disease. bldpharm.com The pyridine-based scaffold derived from this compound is central to a class of compounds that effectively inhibit PHD enzymes. researchgate.netgoogle.com

The core of many PHD inhibitors is a [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acid structure. google.com The synthesis of these derivatives often begins with a substituted 2-cyanopyridine (B140075). For instance, in the synthesis of the PHD inhibitor Vadadustat, 3,5-dichloro-2-cyanopyridine is used as the initial reactant. bldpharm.comgoogle.com

The synthetic strategy involves several key steps:

Aryl Coupling: A Suzuki coupling reaction is performed on a dichlorinated cyanopyridine with a boronic acid (e.g., (3-chlorophenyl)boronic acid) to introduce a substituent at the 5-position, yielding an intermediate like 3-chloro-5-(3-chlorophenyl)pyridine-2-carbonitrile. bldpharm.com

Nucleophilic Substitution: The remaining chloro group at the 3-position can be displaced. For example, reaction with sodium methoxide (B1231860) (NaOMe) can introduce a methoxy (B1213986) group. bldpharm.com Alternatively, reaction with benzyl (B1604629) alcohol can yield a benzyloxy derivative. google.com

Hydrolysis: The cyano group at the 2-position is hydrolyzed to a carboxylic acid. This is typically achieved under acidic conditions (e.g., with HBr or HCl) or basic conditions (e.g., with NaOH), which also cleaves ether groups (like methoxy or benzyloxy) to reveal the crucial 3-hydroxy group. bldpharm.comgoogle.com This forms the key 3-hydroxy-pyridine-2-carboxylic acid intermediate.

Amide Coupling: The resulting carboxylic acid is then coupled with an amino acid ester, such as methyl glycinate, to form the final pyridine-2-carbonyl amino acid derivative. bldpharm.com Subsequent hydrolysis of the ester yields the active carboxylic acid drug. bldpharm.com

This synthetic versatility allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Table 1: Examples of Prolyl Hydroxylase Inhibitors and Intermediates Derived from Substituted 2-Cyanopyridines

| Compound Name/Intermediate | Starting Material | Key Features | Reference |

|---|---|---|---|

| Vadadustat | 3,5-dichloro-2-cyanopyridine | An orally administered HIF-PHD inhibitor for treating anemia from chronic kidney disease. | bldpharm.com |

| 3-chloro-5-(3-chlorophenyl)pyridine-2-carbonitrile | 3,5-dichloro-2-cyanopyridine | An intermediate in the synthesis of Vadadustat. | bldpharm.com |

| 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid | 3-chloro-5-(3-chlorophenyl)pyridine-2-carbonitrile | A key precursor that undergoes amide coupling with a glycine (B1666218) ester to form Vadadustat. | bldpharm.com |

| 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | 3,5-dichloro-2-cyanopyridine | An intermediate in an alternative synthesis route for PHD inhibitors. | google.com |

| 2-{[5-(3-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-2-methyl-propionic acid methyl ester | 3,5-dichloro-2-cyanopyridine | A potent HIF-1α prolyl hydroxylase inhibitor derivative. | researchgate.net |

Applications in Adrenergic Receptor Modulator Synthesis

Information regarding the direct application of this compound in the synthesis of adrenergic receptor modulators is not available in the reviewed scientific literature. While various cyanopyridine derivatives have been investigated as adrenergic agents, a specific synthetic pathway originating from this compound for this class of compounds is not documented. sioc-journal.cnacs.org

Scaffold for Imaging Agent Development

This compound serves as a valuable scaffold in the creation of novel imaging agents, particularly fluorescent probes for biological systems. acs.org These tools are essential for studying cellular processes with high spatial and temporal control. The reactivity of this compound allows it to be incorporated into complex polycyclic aromatic systems that form the core of these probes. acs.orgoapi.int

A significant application of this compound is in the synthesis of photoactivatable fluorescent probes, also known as photoconvertible dyes. These molecules can change their fluorescence properties, such as emission wavelength, upon irradiation with a specific wavelength of light. This capability allows researchers to selectively "turn on" or shift the color of a probe in a specific region of a living cell, enabling precise tracking and imaging. acs.org

One such class of probes is based on a diazaxanthilidene (DAZAX) scaffold. The synthesis of these scaffolds can involve this compound as a key intermediate. acs.org For example, a synthetic route involves reacting 2-hydroxy-6-mercaptopyridine with this compound. The resulting thioether can then be further elaborated into the complex heterocyclic core of the probe. acs.orgoapi.int Upon irradiation with light (e.g., 365 nm), the diazaxanthilidene core can undergo a 6π electrocyclization and oxidation, converting it into a new structure with red-shifted absorption and emission spectra. This photoconversion provides a powerful tool for advanced bioimaging.

Table 2: Properties of a Photoactivatable Probe Derived from a Diazaxanthilidene Scaffold

| Probe State | Excitation Max (λabs) | Emission Max (λem) | Key Characteristic | Reference |

|---|---|---|---|---|

| Pre-activation (Diazaxanthilidene form) | ~410 nm | ~536 nm | Initial fluorescent state. | |

| Post-activation (Dioxaperylene form) | ~499 nm | ~597 nm | Red-shifted fluorescence after light exposure. |

Computational and Theoretical Investigations of 3 Chloro 2 Cyanopyridine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein target. For cyanopyridine derivatives, docking studies have been crucial in identifying potential mechanisms of action and guiding synthetic efforts.

Docking simulations have been successfully employed to predict how 3-cyanopyridine (B1664610) derivatives orient themselves within the active sites of various protein targets. These studies provide insights into the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

One area of focus has been the development of anticancer agents. A series of novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives were evaluated as potential anticancer agents, with molecular docking studies targeting human topoisomerase-IIβ. nih.gov The results indicated excellent binding affinity for all tested compounds within the enzyme's active site, with calculated binding energies ranging from -7.33 to -8.28 kcal/mol. nih.gov This suggests a potential anticancer mechanism rooted in the inhibition of topoisomerase II, which would account for their observed cytotoxic activities. nih.gov

In the search for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), another key cancer immunotherapy target, docking studies suggested a possible binding mode for a cyanopyridine scaffold compound, LVS-019, providing a starting point for optimization. nih.govresearchgate.net Further studies on spiro-oxindole skeleton compounds as IDO1 inhibitors revealed that hydrophobic interactions were key to stabilizing the binding of the inhibitor to the IDO1 active site. mdpi.com

Derivatives of 3-cyanopyridine have also been investigated as modulators of survivin, an anti-apoptotic protein overexpressed in many cancers. mdpi.com Docking studies of promising 2-oxo-3-cyanopyridine compounds revealed that they were located in the dimerization site of survivin, suggesting a mechanism for their pro-apoptotic activity. mdpi.com

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Findings |

|---|---|---|---|

| Cyanopyridine-based 1,3,4-oxadiazoles | Human Topoisomerase-IIβ | -7.33 to -8.28 | Excellent affinity within the active site, suggesting a potent cytotoxic mechanism. nih.gov |

| 2-Oxo-3-cyanopyridines (e.g., Compound 5c) | Survivin | Not specified | Compounds located in the dimerization site, indicating a probable induction of apoptosis. mdpi.com |

| Cyanopyridine scaffold (e.g., LVS-019) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Not specified | Provided a plausible binding mode that served as a starting point for hit optimization. nih.govresearchgate.net |

| N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Monoamine Oxidase-B (MAO-B) | up to -120.205 | Binding energies were significantly better than standard inhibitors like selegiline (B1681611) and rasagiline. asiapharmaceutics.info |

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing derivatives with improved affinity and selectivity.

Survivin: For 3-cyanopyridine derivatives targeting survivin, analysis of molecular dynamics simulations established the BIR domain as the optimal binding site. researchgate.net The key to the efficacy of these compounds was identified as their surface interaction with the amino acid Ile74. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): In the case of IDO1 inhibitors with a spiro-oxindole skeleton, molecular docking revealed that hydrophobic interactions with residues Phe226 and Arg231 were the key reason for the most effective inhibitory activity. mdpi.com

Topoisomerase-IIβ: For cyanopyridine-based 1,3,4-oxadiazole derivatives, docking results showed that the compounds engage critical catalytic residues, which may explain their potent cytotoxic effects. nih.gov The analysis highlighted that interactions were primarily driven by the aromatic rings and the 1,3,4-oxadiazole moieties, suggesting these are key pharmacophores. nih.gov

Monoamine Oxidase-B (MAO-B): Docking of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives showed one hydrogen bond interaction with the CYS:172 residue in the most promising compound. asiapharmaceutics.info

Prediction of Binding Modes and Affinities

Virtual Screening Methodologies

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. VS for cyanopyridine derivatives has proven effective in discovering novel scaffolds and hit compounds.

Shape-based screening operates on the principle that molecules with similar shapes are likely to have similar biological activities. This method uses the three-dimensional structure of a known active ligand as a template to search for other compounds in a database that have a similar shape and chemical feature overlap.

A notable success of this approach was the discovery of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.govtandfonline.com Researchers first identified a hit compound with a cyanopyridine scaffold, LVS-019, through a combined similarity search and molecular docking approach. nih.govresearchgate.net To find more compounds with similar structures, a shape-based model was generated based on LVS-019. nih.govsemanticscholar.org A second round of virtual screening using this model led to the identification of 23 additional derivatives from the Specs database, which were then evaluated for their IDO1 inhibitory activity. semanticscholar.org The algorithm used, ROCS (Rapid Overlay of Chemical Structures), quantifies similarity by overlaying molecules and measuring volume mismatch. researchgate.netsemanticscholar.org

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated from a set of active ligands or from the ligand-binding site of a protein and used to screen databases for novel molecules.

For cyanopyridine derivatives, pharmacophore modeling has been integrated with other computational techniques. The shape-based screening for IDO1 inhibitors utilized a pharmacophore model that included features such as hydrogen-bond acceptors, hydrogen-bond donors, and aromatic rings. researchgate.net Analysis of docking results for cyanopyridine-based 1,3,4-oxadiazole derivatives targeting topoisomerase II suggested that the aromatic rings and the 1,3,4-oxadiazole moiety itself were key pharmacophores driving the interaction. nih.gov The 2-alkoxy-3-cyanopyridine skeleton has been described as a versatile pharmacophore due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. researchgate.net

Shape-Based Screening and Ligand Similarity Analyses

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. These methods complement experimental data by providing detailed insights into molecular geometries, electronic properties, and chemical reactivity, which are fundamental to understanding a molecule's biological activity.

For various cyanopyridine derivatives, DFT calculations have been performed to determine their optimized molecular geometries, electronic characteristics, and reactivity descriptors. nih.gov Such studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. nih.gov

In a comparative study of 2-hydroxy- and 2-chloro-4,6-dimethylpyridine-3-carbonitrile, DFT calculations at the B3LYP/6-31G* level were used to optimize the molecular structures and calculate vibrational frequencies. nih.gov These calculations also extended to determining the molecular electrostatic potential (MEP), natural bond orbitals (NBO), and performing Atoms in Molecules (AIM) analysis to evaluate structural properties like atomic charges, bond orders, and stabilization energies. nih.gov Such theoretical studies provide a deep understanding of the intrinsic properties of these molecules that govern their interactions and behavior.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For 3-chloro-2-cyanopyridine derivatives, computational methods like Density Functional Theory (DFT) are frequently employed to explore their electronic landscape.

Key electronic properties are investigated through various analyses:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For instance, in studies of various cyanopyridine derivatives, FMO analysis helps in understanding their potential as anticancer agents or cholinesterase inhibitors by correlating electronic properties with biological activity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting how a molecule will interact with other reagents or biological targets. For example, in a comparative study of 2-chloro-4,6-dimethylpyridine-3-carbonitrile, MEP analysis was used to evaluate electrostatic potentials and predict reactive sites. scirp.orgcapes.gov.br

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, bond orders, and intramolecular interactions, such as hyperconjugation and charge transfer. scirp.orgresearchgate.net It helps in quantifying the delocalization of electron density and understanding the stabilization arising from these interactions. scirp.org Studies on cyanopyridine derivatives have used NBO analysis to investigate various intramolecular interactions and justify observed structural properties. scirp.orgresearchgate.net

A comparative study using the B3LYP/6-31G* level of theory on 2-chloro-4,6-dimethylpyridine-3-carbonitrile provided insights into its geometric and electronic parameters. The calculated bond lengths and angles were compared with experimental X-ray diffraction data, showing good agreement and validating the computational model. scirp.org

Table 1: Selected Calculated Geometrical Parameters for a 3-Cyanopyridine Derivative

| Parameter | Bond/Angle | Calculated Value (Gas Phase) | Calculated Value (Aqueous Solution) |

| Bond Length | C-Cl | 1.748 Å | 1.759 Å |

| Bond Length | C≡N | 1.159 Å | 1.161 Å |

| Bond Length | C-C≡N | 1.422 Å | 1.423 Å |

| Bond Angle | C-C-Cl | 120.5° | 120.1° |

| Bond Angle | C-C-C≡N | 121.8° | 121.8° |

Data derived from a theoretical study on 2-chloro-4,6-dimethylpyridine-3-carbonitrile using the B3LYP/6-31G method. scirp.org*

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for mapping the intricate pathways of chemical reactions involving this compound derivatives. By modeling reactants, transition states, and products, researchers can determine reaction kinetics and thermodynamics, providing a step-by-step understanding of the transformation process.

Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution. Computational models can be used to study the mechanism of these reactions, for example, by calculating the activation energies for the attack of different nucleophiles.

Coupling Reactions: this compound is a substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. Theoretical studies can elucidate the mechanism of these palladium-catalyzed reactions. For instance, DFT calculations have been used to model the oxidative addition step, a critical part of the catalytic cycle. A study on the oxidative addition to palladium complexes included calculations for the π-complex intermediate of 2-chloro-3-cyanopyridine (B134404), providing insights into its reactivity. rsc.org

Cyclization and Condensation Reactions: The cyano group and the pyridine (B92270) ring offer sites for cyclization reactions to form fused heterocyclic systems. For example, the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) to form a pyridine ring can be mechanistically understood through computational modeling of the enamine intermediate and subsequent intramolecular cyclization. researchgate.net Similarly, the formation of thienopyridines from cyanopyridine precursors involves steps like Michael addition and intramolecular cyclization, the mechanisms of which can be proposed and supported by computational analysis. researchgate.net

Table 2: Computational Approaches to Reaction Mechanisms

| Reaction Type | Computational Method | Key Insights Gained |

| Oxidative Addition | DFT | Calculation of π-complex intermediates and activation energies. rsc.org |

| Knoevenagel Condensation | Mechanistic Proposal | Identification of intermediates and reaction sequences. researchgate.net |

| Michael Addition/Cyclization | Mechanistic Proposal | Elucidation of multi-step pathways to form fused rings. researchgate.net |

Conformational Analysis and Dynamic Studies

The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional shape and flexibility. Conformational analysis and dynamic studies, often performed using computational methods, explore the various spatial arrangements a molecule can adopt and the energy barriers between them.

Conformational Analysis: For flexible molecules, multiple conformations (conformers) may exist in equilibrium. Computational methods can identify the most stable conformers by optimizing the molecular geometry and calculating the relative energies. For example, in a study on 2-alkoxy-3-cyanopyridine derivatives, the optimized geometry of the most stable conformation was determined using DFT at the B3LYP level of theory. researchgate.netnih.gov In another study on pyrido[2,3-d]pyrimidin-4-one derivatives, conformational analysis was carried out using ¹H and ¹³C NMR spectroscopy, which showed non-equivalence of methylene (B1212753) protons, indicating molecular chirality and specific conformational preferences. researchgate.net

Dynamic Studies: While conformational analysis provides a static picture of stable states, molecular dynamics (MD) simulations offer a view of how these molecules behave over time. MD simulations can reveal the dynamics of conformational changes and intermolecular interactions, which is particularly important for understanding how a molecule might bind to a biological target like an enzyme or receptor. researchgate.net For instance, molecular dynamics simulations have been used to establish the optimal binding site of 3-cyanopyridine derivatives on the survivin protein, a target in cancer therapy. researchgate.net

A comparative theoretical study on 2-chloro-4,6-dimethylpyridine-3-carbonitrile identified a single stable conformation of C1 symmetry in both the gas phase and in aqueous solution, suggesting a relatively rigid structure for this particular derivative. scirp.org

Analytical and Spectroscopic Characterization of 3 Chloro 2 Cyanopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Chloro-2-cyanopyridine and its derivatives, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. In one study, the ¹H NMR spectrum of this compound showed signals at δ = 7.78 (dd, J = 4.6, 8.2 Hz, 1H), 8.16 (dd, J = 1.2, 8.2 Hz, 1H), and 8.63 (dd, J = 1.2, 4.6 Hz, 1H). thieme-connect.de The chemical shifts and coupling constants are indicative of the protons' positions on the pyridine ring.

Derivatives of this compound will show different spectral patterns depending on the nature and position of the substituents. For instance, the introduction of a methyl group, as in 3-Methyl-2-pyridinecarbonitrile, results in a singlet at δ = 2.58 ppm for the methyl protons, in addition to the aromatic proton signals. thieme-connect.de

Table 1: ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | Not specified | 7.78 (dd, J = 4.6, 8.2 Hz, 1H), 8.16 (dd, J = 1.2, 8.2 Hz, 1H), 8.63 (dd, J = 1.2, 4.6 Hz, 1H) thieme-connect.de |

| 3-Methyl-2-pyridinecarbonitrile | Not specified | 2.58 (s, 3H), 7.43 (dd, J = 4.8, 8.0 Hz, 1H), 7.69 (dd, J = 1.6, 8.0 Hz, 1H), 8.55 (d, J = 4.8 Hz, 1H) thieme-connect.de |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. In the ¹³C NMR spectrum of this compound, the carbon atom of the cyano group typically appears in the range of δ 115–120 ppm. The carbons of the pyridine ring also show distinct signals. For this compound, the reported ¹³C NMR signals are at δ = 114.5, 127.5, 133.1, 135.9, 137.6, and 148.7 ppm. thieme-connect.de

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment. libretexts.org

Table 2: ¹³C NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | Not specified | 114.5, 127.5, 133.1, 135.9, 137.6, 148.7 thieme-connect.de |

| 3-Methyl-2-pyridinecarbonitrile | Not specified | 18.6, 116.3, 126.5, 134.0, 138.0, 138.4, 148.4 thieme-connect.de |

¹H NMR Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₆H₃ClN₂), the expected molecular ion peak would be at an m/z corresponding to its molecular weight of approximately 138.55 g/mol . HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass. This technique is crucial for verifying the identity of newly synthesized derivatives. For example, in the analysis of related bromo-derivatives like 3-Bromo-2-cyanopyridine, HRMS is used to verify the molecular weight, with the [M+H]⁺ ion being observed.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and isolating desired products.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction and assessing the purity of the product. newdrugapprovals.org A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase (solvent system) is allowed to ascend the plate. The components of the sample move at different rates, resulting in separation. For instance, in the synthesis of a derivative of this compound, TLC was used with a mobile phase of hexane/ethyl acetate (B1210297) (6:3) to monitor the reaction's completion. newdrugapprovals.org The spots are typically visualized under UV light. newdrugapprovals.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and quantitative analysis. rsc.org It is widely used to determine the purity of this compound and its derivatives with high precision. chemimpex.comgoogle.com For example, the purity of 2-Chloro-3-cyanopyridine (B134404) has been reported to be ≥ 99.5% as determined by HPLC. chemimpex.com HPLC systems can be equipped with various detectors, such as UV-Vis diode-array detectors, to monitor the separated components. rsc.org In some cases, preparative HPLC is used to isolate pure fractions of compounds for further analysis.

Thin-Layer Chromatography (TLC)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of this compound and its derivatives. This method allows for the precise identification of key functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The position, intensity, and shape of the absorption bands in an IR spectrum provide a molecular fingerprint, confirming the presence of the nitrile (C≡N), chloro (C-Cl), and pyridine ring moieties, as well as other substituents introduced during derivatization.

The IR spectrum of this compound and its derivatives is characterized by several distinct absorption bands. The most prominent of these is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, strong band in the region of 2200-2240 cm⁻¹. The exact position of this band can be influenced by the electronic effects of other substituents on the pyridine ring.

The carbon-chlorine (C-Cl) stretching vibration is generally observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. For instance, in some cyanopyridine derivatives, a strong C-Cl stretching band has been identified around 756 cm⁻¹.

Vibrations associated with the pyridine ring also give rise to a series of characteristic bands. These include C=C and C=N stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ region. For example, C=N stretching bands have been observed at 1589 cm⁻¹ and 1575 cm⁻¹ in certain cyanopyridine compounds. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

In derivatives of this compound, the introduction of other functional groups, such as amino (–NH₂) or hydroxyl (–OH) groups, will result in additional characteristic absorption bands. For example, amino groups typically show N-H stretching vibrations in the 3300-3500 cm⁻¹ range. In a series of 2-amino-3-cyanopyridine (B104079) derivatives, N-H stretching bands were observed between 3313 and 3462 cm⁻¹. semanticscholar.org

The table below summarizes the characteristic IR absorption frequencies for various functional groups found in this compound and its derivatives, based on data from various research findings.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | References |

| Cyano (C≡N) | Stretching | 2185 - 2229 | scielo.org.co |

| Chloro (C-Cl) | Stretching | 690 - 756 | scielo.org.co |

| Amino (N-H) | Stretching | 3307 - 3462 | semanticscholar.org |

| Aromatic C-H | Stretching | ~3200 - 3232 | semanticscholar.org |

| Pyridine Ring (C=C, C=N) | Stretching | 1504 - 1589 | scielo.org.co |

This interactive table allows for the sorting of data to facilitate the analysis of the vibrational characteristics of these compounds. The precise wavenumbers and intensities of these bands can provide valuable structural information and are essential for confirming the successful synthesis of new derivatives.

Future Directions and Emerging Research Frontiers

Development of Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of chlorinated pyridines often involves reagents like phosphorus oxychloride (POCl₃), which generate significant amounts of hazardous and difficult-to-treat phosphorus-containing waste. google.com Consequently, a major research thrust is the development of "green" synthetic routes that are safer, generate less waste, and are suitable for industrial-scale production.

One promising green chemistry approach involves the use of bis(trichloromethyl) carbonate (BTC), a solid and safer chlorinating agent, to replace POCl₃. In a method detailed in Chinese patent CN101941943A, BTC reacts with a substituted amide to generate a Vilsmeier reagent in situ. This reagent then facilitates the chlorination of N-oxidized 3-cyanopyridine (B1664610). google.com This process boasts several advantages, including reduced environmental impact by avoiding phosphorus waste, the use of inexpensive solvents, and suitability for industrial production without specialized equipment. google.com Another patented method also utilizes BTC with an organic base, highlighting its role in improving chlorination yield and lessening environmental effects compared to older technologies. google.com

Further innovation lies in the use of regenerable dehydrating agents to drive reactions that might otherwise have low yields. Research has shown that compounds like 2-cyanopyridine (B140075) can act as dehydrating agents in sustainable processes, such as the synthesis of diethyl carbonate from CO₂ and ethanol. rsc.org The hydration product, 2-picolinamide, can be regenerated back to 2-cyanopyridine, establishing a circular chemical utilization loop. rsc.org This concept could be adapted for reactions involving 3-Chloro-2-cyanopyridine, contributing to more sustainable manufacturing pathways.

Table 1: Comparison of Selected Synthetic Methods

| Method | Key Reagents | Typical Yield | Typical Purity | Environmental & Scalability Considerations |